(Z)-6-Henicosen-11-one
Description
Significance of Semiochemicals in Insect Communication Systems
Semiochemicals are the language of the insect world. They are broadly categorized into pheromones, which facilitate communication within the same species, and allelochemicals, which mediate interactions between different species. numberanalytics.comresearchgate.net This chemical signaling is fundamental to an insect's survival, influencing behaviors such as foraging, oviposition (egg-laying), and mating. nih.govnumberanalytics.com The ability of insects to detect and interpret these chemical cues is crucial for their life cycles. nih.gov The study of these compounds has also led to innovative and environmentally friendly pest management strategies. numberanalytics.comjeken.com.tw
The diversity in the chemical structures of semiochemicals is vast, ranging from volatile molecules detected over long distances to non-volatile compounds perceived through direct contact. researchgate.net This structural variety allows for highly specific and context-dependent messaging.
Overview of Sex Pheromones and Their Ecological Roles
Sex pheromones are a critical class of semiochemicals that play a direct role in reproduction. jeken.com.tw Typically released by one sex (often the female) to attract the other for mating, these chemical signals are essential for ensuring the continuation of a species. jeken.com.twuva.nl The high specificity of sex pheromones helps prevent mating attempts with the wrong species, thereby conserving energy and reproductive resources. mdpi.com
In many insect species, particularly moths, males can detect female-released sex pheromones from considerable distances, enabling them to locate potential mates in a complex environment. jeken.com.twmdpi.com The ecological significance of sex pheromones extends beyond simple mate attraction. For instance, the presence of these pheromones can be synergized by plant volatiles, helping females to simultaneously locate mates and suitable sites for laying their eggs. mdpi.com This intricate interplay highlights the efficiency and complexity of chemical communication in insects.
The unique properties of sex pheromones have made them valuable tools in agriculture for monitoring and controlling pest populations through methods like mating disruption and mass trapping. jeken.com.twmdpi.com
Historical Context of (Z)-6-Henicosen-11-one Identification in Lepidopteran Species
This compound was first identified as a sex pheromone in the Douglas-fir tussock moth (Orgyia pseudotsugata) in the mid-1970s. researcher.lifenih.gov This discovery was significant because, unlike many previously identified lepidopteran pheromones which were typically unsaturated C12-C14 alcohols or acetates, this compound was a C21 ketone. researcher.life The Douglas-fir tussock moth is a major defoliator of fir forests, which spurred considerable interest in synthesizing its pheromone for pest management purposes. researcher.life
Subsequent research has identified this compound as a pheromone component in other tussock moths as well, including the painted apple moth (Teia anartoides) and the whitemarked tussock moth (Orgyia leucostigma). jst.go.jpthegoodscentscompany.comresearchgate.net In the case of the painted apple moth, this compound is one of several components of the female sex pheromone blend. jst.go.jptandfonline.com For the Douglas-fir tussock moth, it was later discovered that while this compound alone can attract several species of tussock moths, its combination with another compound, (Z)6,(E)8-heneicosadien-11-one, creates a more species-specific and potent attractant. researchgate.net
The identification and synthesis of this compound have been the subject of numerous studies, reflecting its importance in the chemical ecology of these lepidopteran species. researcher.lifenih.govjst.go.jpamanote.com
Properties
IUPAC Name |
henicos-6-en-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMHCDVFVPONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866447 | |
| Record name | Henicos-6-en-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation Methodologies of Z 6 Henicosen 11 One
Advanced Analytical Techniques for Pheromone Identification from Biological Extracts
The identification of (Z)-6-Henicosen-11-one from minuscule amounts of biological material necessitates a suite of sophisticated analytical techniques. These methods provide the sensitivity and specificity required to isolate, identify, and structurally elucidate this complex organic molecule.
Gas Chromatography-Electroantennographic Detection (GC-EAD) in Pheromone Component Screening
A pivotal technique in the discovery of new pheromones is Gas Chromatography-Electroantennographic Detection (GC-EAD). nih.govfrontiersin.org This method uniquely combines the separation power of gas chromatography with the biological detection capabilities of an insect's antenna. As volatile compounds from a glandular extract are separated on a GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector or FID), while the other is directed over an isolated insect antenna. nih.govfrontiersin.org When a biologically active compound, such as a pheromone, elutes and makes contact with the antenna, it elicits a measurable electrical response (a depolarization). frontiersin.orgscience.gov This allows researchers to pinpoint which specific components in a complex mixture are recognized by the insect.
In the context of identifying this compound, GC-EAD is instrumental in screening extracts from the pheromone glands of relevant insect species. For instance, in the study of the Douglas fir tussock moth (Orgyia pseudotsugata), GC-EAD analysis of female pheromone gland extracts revealed a significant antennal response to a specific compound, which was later identified as this compound. researchgate.net This technique is crucial for narrowing down the vast number of compounds present in a biological extract to those that are behaviorally relevant. science.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Structure Analysis
Once a biologically active peak is identified using GC-EAD, the next step is to determine its chemical structure, and for this, Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse. etamu.edu In GC-MS, the separated compounds from the gas chromatograph are introduced into a mass spectrometer. etamu.edu The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a predictable manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. etamu.edu
For this compound, which has a molecular formula of C21H40O and a molecular weight of 308.54 g/mol , GC-MS analysis provides critical information. medchemexpress.comnih.gov The mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that help to deduce the positions of the double bond and the ketone functional group. nih.govspectrabase.com By comparing the retention time and mass spectrum of the unknown compound with that of a synthesized authentic standard, its identity can be confirmed. nih.govresearchgate.net
Table 1: GC-MS Data for this compound
| Property | Value | Source |
| Molecular Formula | C21H40O | nih.gov |
| Molecular Weight | 308.54 g/mol | medchemexpress.com |
| CAS Number | 54844-65-4 | nih.gov |
| Kovats Retention Index (Semi-standard non-polar) | 2258 | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that plays a role in the isolation and purification of pheromones like this compound. researchgate.netnih.gov While GC is ideal for volatile compounds, HPLC can handle a wider range of compounds, including those that are less volatile or thermally unstable. nih.gov In the context of pheromone research, HPLC is often used for the preparative purification of extracts, allowing for the isolation of larger quantities of the pure compound for further analysis, such as NMR spectroscopy. researchgate.netnih.gov
Different modes of HPLC, such as reversed-phase or normal-phase, can be employed based on the polarity of the target compound. For a relatively non-polar molecule like this compound, reversed-phase HPLC with a non-polar stationary phase and a polar mobile phase would be a suitable choice. The high resolution of HPLC allows for the separation of closely related isomers, which can be critical in pheromone research where stereoisomerism often dictates biological activity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry. nih.govmsu.edunih.gov While GC-MS provides information about the molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. msu.edusavemyexams.com
For this compound, ¹H NMR and ¹³C NMR spectroscopy are used to confirm the positions of the double bond and the carbonyl group, as well as the cis or (Z) configuration of the double bond. researchgate.netnih.gov The chemical shifts and coupling constants of the protons adjacent to the double bond are particularly informative for determining its geometry. libretexts.org For instance, the coupling constant between the two vinylic protons in a (Z)-alkene is typically smaller than in the corresponding (E)-alkene. libretexts.org Two-dimensional NMR techniques, such as COSY and HMQC, can further be used to establish the connectivity of atoms within the molecule, providing unambiguous structural confirmation. researchgate.netnih.gov
Challenges in Pheromone Isolation from Glandular Secretions
The isolation of pheromones like this compound from glandular secretions presents several significant challenges. A primary difficulty is the minute quantity of the pheromone produced by a single insect. nih.gov Researchers often need to extract glands from a large number of individuals to obtain enough material for comprehensive analysis.
Another challenge is the inherent volatility and potential instability of many pheromones. researchgate.net These compounds can be lost or degraded during the extraction and analysis process. Therefore, careful and often non-destructive sampling techniques, such as solid-phase microextraction (SPME), are preferred to minimize sample loss and degradation. hebmu.edu.cnup.ac.za
Furthermore, glandular secretions are complex mixtures containing numerous compounds, many of which may be structurally similar to the active pheromone. bioone.orgnih.gov Separating the target compound from this complex matrix requires high-resolution analytical techniques and meticulous experimental design. The presence of multiple components in a pheromone blend, where the specific ratio of compounds is crucial for biological activity, adds another layer of complexity to the isolation and identification process. numberanalytics.com
Finally, the biological activity of a pheromone can be dependent on its specific enantiomeric or geometric isomeric form. hebmu.edu.cn Isolating and identifying the correct stereoisomer requires specialized chiral separation techniques and detailed spectroscopic analysis.
Biosynthesis and Metabolic Pathways of Insect Ketone Pheromones
Enzymatic Systems Involved in Carbon Chain Elongation and Functional Group Modification
The conversion of standard fatty acids into a specific ketone pheromone is mediated by a suite of specialized enzymes. These enzymes often exhibit high substrate specificity and are typically expressed in the insect's pheromone gland. nih.govbohrium.com
Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC): These enzymes are fundamental to primary fatty acid metabolism and are responsible for synthesizing the initial saturated fatty acid chains that serve as pheromone precursors. google.comfrontiersin.org
Elongases: To produce a long-chain C21 backbone from more common C16 or C18 fatty acids, fatty acyl-CoA elongation enzymes (elongases) are required. These enzymes sequentially add two-carbon units to the growing acyl chain. The regulation of elongase activity can be a critical control point in determining the final chain length of the pheromone. nih.govresearchgate.net
Fatty Acyl-CoA Desaturases (FADs): Desaturases are key enzymes that create double bonds at specific positions and with specific stereochemistry (Z or E) in the fatty acyl chain. google.comoup.com To produce (Z)-6-Henicosen-11-one, a specific Δ6-desaturase would be required to introduce the double bond between carbons 6 and 7. The evolution of diverse FADs is a major driver of the chemical diversity seen in moth pheromones. nih.govnih.gov
Hydroxylases and Oxidases: The formation of the ketone group at the C-11 position is a terminal modification step. This is likely a two-step process involving a P450 hydroxylase to introduce a hydroxyl group at the target carbon, creating an alcohol intermediate. This secondary alcohol is then oxidized to the corresponding ketone by an oxidase or a dehydrogenase. nih.gov This final functionalization is critical for defining the molecule's identity and biological activity.
Table 1: Key Enzymatic Systems in Ketone Pheromone Biosynthesis
| Enzyme Class | Function | Role in this compound Biosynthesis | Reference |
|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC) / Fatty Acid Synthase (FAS) | Initial synthesis of saturated fatty acid precursors. | Produces the initial C16 or C18 fatty acyl-CoA chain. | google.comfrontiersin.org |
| Elongases | Extend the carbon chain of fatty acids. | Elongates the C16/C18 precursor to a C21 chain. | nih.govresearchgate.net |
| Fatty Acyl-CoA Desaturases (FADs) | Introduce double bonds at specific positions. | Creates the Z-double bond at the C-6 position. | google.comoup.com |
| Hydroxylases / Oxidases | Introduce and modify functional groups. | Introduce a hydroxyl group at C-11 and oxidize it to a ketone. | nih.gov |
Insights from Isotopic Labeling Studies on Precursor Incorporation
Isotopic labeling is a powerful technique used to trace the metabolic journey of precursors into final products, providing direct evidence for proposed biosynthetic pathways. google.comnih.gov In the context of pheromone biosynthesis, researchers introduce precursors (like fatty acids) labeled with stable isotopes (e.g., ¹³C or ²H) into the insect or its pheromone gland. sigmaaldrich.com By analyzing the resulting pheromones using mass spectrometry, they can determine if the labeled atoms have been incorporated. nih.govbiorxiv.org
Early studies on moth pheromone biosynthesis used radiolabeled precursors to establish that these compounds were derived from intermediates of fatty acid metabolism. usda.gov For a compound like this compound, a typical experiment might involve feeding a female Douglas-fir tussock moth a diet containing ¹³C-labeled acetate (B1210297) or a specific labeled fatty acid, such as palmitic acid. Subsequent extraction and analysis of the pheromone gland would reveal the extent and pattern of ¹³C incorporation.
This method allows scientists to:
Confirm the primary metabolic building blocks (e.g., acetate).
Identify key intermediates in the pathway (e.g., specific long-chain saturated fatty acids).
Elucidate the sequence of reactions, such as whether desaturation occurs before or after chain elongation. researchgate.net
While specific isotopic labeling studies exclusively detailing the biosynthesis of this compound are not extensively documented in the provided search results, the technique is a cornerstone of research in the field and has been instrumental in defining the general pathways for fatty acid-derived pheromones. google.comusda.gov
Genetic and Molecular Regulation of Pheromone Biosynthesis Pathways
The production of pheromones is a tightly regulated process, often linked to the insect's developmental stage, mating status, and daily rhythms. usda.govresearchgate.net This regulation occurs at both the genetic and hormonal levels.
The primary hormonal regulator of sex pheromone biosynthesis in most moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . nih.govwikipedia.orgresearchgate.net PBAN is a 33 or 34 amino acid peptide produced in the brain's subesophageal ganglion. nih.govresearchgate.net It is released into the hemolymph and binds to a specific G protein-coupled receptor on the surface of pheromone gland cells. usda.gov This binding event initiates a signal transduction cascade, often involving an influx of extracellular Ca²⁺, which in turn activates the key enzymes (like desaturases and reductases/oxidases) involved in the final steps of pheromone synthesis. frontiersin.orgusda.gov
Other hormones also play a role. Juvenile Hormone (JH) can be required to prime the pheromone gland, making it competent to respond to PBAN. usda.gov Conversely, JH has also been implicated in shutting down pheromone production after mating in some species. usda.gov
At the genetic level, the genes encoding the crucial biosynthetic enzymes, such as specific desaturases and fatty acyl reductases (FARs), have been identified in numerous moth species. bohrium.compnas.orgmdpi.com These genes often show tissue-specific expression, being highly active in the pheromone gland of mature females but not in other tissues. bohrium.com The evolution of new pheromone blends, and thus new species, can be driven by mutations in these genes that alter enzyme function or changes in their regulatory regions that alter expression patterns. researchgate.netpnas.org
Table 2: Key Regulatory Factors in Pheromone Biosynthesis
| Regulator | Type | Function | Reference |
|---|---|---|---|
| Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Neuropeptide Hormone | Primary activator of the terminal steps of pheromone synthesis in moths. | nih.govusda.govresearchgate.net |
| Juvenile Hormone (JH) | Hormone | Primes the pheromone gland to respond to PBAN; can also suppress production post-mating. | usda.gov |
| Biosynthetic Genes (e.g., FADs, FARs) | Genes | Encode the specific enzymes responsible for pheromone production; their expression is tightly regulated. | bohrium.compnas.org |
Role of Z 6 Henicosen 11 One in Insect Chemical Communication
Identification as a Principal Sex Pheromone Component
(Z)-6-Henicosen-11-one has been identified as the primary or a major component of the female-produced sex pheromone in several moth species. tandfonline.comhebmu.edu.cn Notably, it is the principal sex pheromone of the Douglas-fir tussock moth (Orgyia pseudotsugata). tandfonline.comnih.gov Research has also confirmed its presence as one of the four key electroantennographically active components in the pheromone gland secretion of the female painted apple moth (Teia anartoides). tandfonline.comnih.gov Additionally, it has been isolated from Orgyia detrita and has been reported in Orgyia postica. medchemexpress.comnih.gov The identification of this compound is often achieved through the analysis of female pheromone gland extracts. proquest.com
Species-Specific Recognition and Target Organisms
The effectiveness of this compound as a sex attractant is highly species-specific, primarily targeting moths within the Lymantriidae family.
Douglas-fir Tussock Moth (Orgyia pseudotsugata) : This moth is a significant defoliator of Douglas-fir and true firs in western North America. usda.govforestpests.org this compound is the main attractant for males of this species, and synthetic versions are used in sticky traps to monitor and predict outbreaks. nih.govusda.gov The larvae of this moth can cause considerable damage to forests, and their hairs can cause allergic reactions in humans. usda.govmontana.edu
Painted Apple Moth (Teia anartoides) : Native to Australia, the painted apple moth is an invasive pest in New Zealand, threatening native trees and various crops. tandfonline.comnzffa.org.nz Its caterpillars feed on a wide range of plants. tandfonline.com this compound is a key component of its sex pheromone, making it a target for monitoring and control efforts. tandfonline.comnih.govnzpps.org
The specificity of this chemical signal ensures that only males of the correct species are attracted, a crucial mechanism for reproductive isolation in the insect world.
Pheromone Blend Composition and Synergistic Interactions with Co-Attractants
While this compound is a powerful attractant on its own for some species, its activity is often enhanced when combined with other compounds in a specific pheromone blend. The precise ratio of these components is critical for optimal attraction.
For the Douglas-fir tussock moth , the highly unstable compound (6Z,8E)-6,8-henicosadien-11-one acts as a synergistic component, adding specificity to the primary pheromone, this compound. hebmu.edu.cn
In the case of the painted apple moth , this compound is part of a more complex four-component blend. tandfonline.comnih.govtandfonline.com The other identified electrophysiologically active compounds are (6Z, 8E)-6,8-henicosadien-11-one, (Z)-cis-9,10-epoxy-6-henicosene, and (Z)-cis-9,10-epoxy-6-icosene. tandfonline.comnih.govtandfonline.com A mixture of these four compounds was found to be bioactive, though less so than a virgin female, indicating the complexity and importance of the complete blend. tandfonline.com
For Orgyia thyellina, a mixture of this compound and (Z)-6-henicosen-9-one in a 100:5 ratio constitutes the sex pheromone. hebmu.edu.cn
The table below summarizes the pheromone blend composition for these species.
| Species | Primary Component | Synergistic/Additional Components |
| Douglas-fir Tussock Moth (Orgyia pseudotsugata) | This compound | (6Z,8E)-6,8-henicosadien-11-one |
| Painted Apple Moth (Teia anartoides) | This compound | (6Z, 8E)-6,8-henicosadien-11-one, (Z)-cis-9,10-epoxy-6-henicosene, (Z)-cis-9,10-epoxy-6-icosene |
| Orgyia thyellina | This compound | (Z)-6-henicosen-9-one (in a 100:5 ratio) |
Behavioral Responses of Target Insects to this compound
The presence of this compound, either alone or in a blend, elicits specific and observable behaviors in target male insects, particularly moths.
Male Moth Attraction and Courtship Behavior in Laboratory Assays
In controlled laboratory settings, such as wind tunnels, male moths exhibit distinct behavioral responses to this compound. For many moth species, exposure to the pheromone initiates upwind flight, a programmed response to locate the source of the scent. nih.gov For instance, male Heliothis zea moths flew upwind to (Z)-11-hexadecenal alone, with activity increasing when other components were added. nih.govpsu.edu Similarly, laboratory and field studies on leafroller moths showed that male responses, including flight towards the pheromone source and contact, generally increased with higher concentrations of the pheromone in a paste formulation. nih.gov In field cage tests with the painted apple moth, a sprayable formulation of this compound significantly disrupted the ability of males to locate virgin females, with very few or no males successfully finding the females in treated cages compared to up to 50% success in the untreated control cage. nzpps.org
Electrophysiological Responses of Olfactory Receptor Neurons (ORNs)
At the neurological level, the detection of this compound is mediated by specialized olfactory receptor neurons (ORNs) located in the antennae of male moths. d-nb.info These neurons are housed within sensory hairs called sensilla. d-nb.infonih.gov When pheromone molecules enter the sensilla, they bind to receptor proteins on the ORNs, triggering a nerve impulse. hebmu.edu.cn
Electrophysiological techniques, such as single-cell recordings, allow scientists to measure the electrical activity of these neurons in response to specific chemical stimuli. nih.govnih.gov Studies have shown that specific ORNs are finely tuned to detect this compound and other pheromone components. nih.gov For example, in some moth species, a large percentage of sensilla contain ORNs that respond specifically to the major pheromone component. nih.gov The response of these neurons can be phasic-tonic, meaning they fire a burst of action potentials at the onset of the stimulus, followed by a sustained, lower-frequency firing for the duration of the stimulus. plos.org The pattern and frequency of these nerve impulses encode information about the identity and concentration of the pheromone, which is then processed in the brain to guide the male's behavior. plos.orgusda.gov
Environmental Factors Influencing Pheromone Persistence and Activity
The effectiveness of this compound as a chemical signal in the environment is not static. Various environmental factors can influence its persistence and activity. The stability of the pheromone molecule itself is a key factor. For example, the related compound (Z,Z)-6,9-heneicosadien-11-one, a pheromone component for the whitemarked tussock moth, is noted to be labile (easily broken down). proquest.com While specific data on the environmental degradation of this compound is limited in the provided context, general principles of pheromone chemistry suggest that factors such as ultraviolet (UV) radiation from sunlight, high temperatures, and oxidation can degrade the compound, reducing its effective lifespan in the field. The formulation of synthetic pheromones, such as in sprayable microcapsules or pastes, is often designed to protect the active ingredient from these environmental factors and ensure a controlled, sustained release over time. nzpps.orgnih.gov
Ecological and Evolutionary Aspects of Pheromone Mediated Interactions
Evolutionary Trajectories of Pheromone Communication Systems in Lepidoptera
The evolution of pheromone communication in Lepidoptera, a large and diverse order of insects, is a complex process driven by sexual selection and the need for species recognition. The chemical signals, or pheromones, are typically multicomponent blends that are highly specific to a particular species, playing a crucial role in attracting mates and ensuring reproductive success. The evolutionary trajectory of these communication systems is thought to involve gradual shifts in the chemical composition of the pheromone blend, often through changes in the biosynthetic pathways that produce these compounds.
(Z)-6-Henicosen-11-one is a ketone, a class of compounds used as sex pheromones in a number of moth species, particularly within the family Lymantriidae (tussock moths). The use of this specific compound is a notable trait in the genus Orgyia. The evolutionary origin of insect pheromones is generally believed to stem from precursor compounds that were initially metabolic by-products or had other non-communicative functions nih.gov. Over time, these compounds were co-opted for chemical signaling. For many Lepidoptera, sex pheromones are derived from fatty acid metabolism, with species-specific blends arising from variations in desaturation, chain-shortening, and other modifications nih.gov.
The presence of this compound as a primary sex attractant in several Orgyia species, such as the Douglas-fir tussock moth (Orgyia pseudotsugata) and the whitemarked tussock moth (Orgyia leucostigma), suggests a shared evolutionary history of its use within this genus nih.govnih.gov. The diversification of pheromone blends within the genus likely occurred through the addition of minor components or changes in the ratios of existing components, leading to the species-specific signals observed today. This process of pheromone evolution is often linked to speciation events, where divergence in the communication system contributes to reproductive isolation between closely related species researchgate.net.
Intraspecific and Interspecific Variation in Pheromone Profiles and Perception
Pheromone profiles are not static and can exhibit variation both within and between species. This variation is a key element in the ongoing evolution of chemical communication and can be influenced by genetic factors, geographic location, and environmental conditions.
Interspecific Variation:
In contrast, the whitemarked tussock moth (O. leucostigma) utilizes a blend where (Z,Z)-6,9-heneicosadien-11-one is a much more effective lure than this compound alone, which is only weakly attractive nih.gov. The fir tussock moth (Orgyia detrita) uses enantiomers of (Z,Z)-6,9-heneicosadien-11-ol as its sex pheromone components ufl.edu. This demonstrates how related species have evolved distinct pheromone blends based on a common structural motif.
The following table summarizes the key pheromone components for several Orgyia species, illustrating the interspecific variation.
| Species | Primary Pheromone Component(s) |
| Orgyia pseudotsugata (Douglas-fir tussock moth) | This compound, with (Z)6,(E)8–heneicosadien–11–one as a synergist nih.govcanada.ca |
| Orgyia leucostigma (Whitemarked tussock moth) | (Z,Z)-6,9-Heneicosadien-11-one is highly attractive; this compound is weakly attractive nih.gov |
| Orgyia detrita (Fir tussock moth) | Enantiomers of (Z,Z)-6,9-heneicosadien-11-ol ufl.edu |
Intraspecific Variation:
Geographic variation in pheromone blends within a single species has been documented in several Lepidopteran species and can be a precursor to speciation uva.nlplos.org. This variation can arise due to local adaptation to different environmental conditions or as a result of genetic drift in isolated populations. While specific studies on the geographic variation of the this compound blend in Orgyia pseudotsugata are not extensively detailed in the available literature, research on other moth species has shown that populations can differ in the ratios of pheromone components researchgate.net. For instance, in the fall armyworm (Spodoptera frugiperda), there is evidence for geographic differences in the female sex pheromone blend and in the male response to it uva.nlplos.org. Such variation can have significant implications for pest management strategies that rely on pheromone-based monitoring and mating disruption.
Role of this compound in Reproductive Isolation Mechanisms
Reproductive isolation is critical for maintaining species integrity, and sex pheromones are often a primary pre-zygotic isolating mechanism in moths researchgate.net. The species-specificity of the pheromone blend ensures that mating occurs primarily between conspecifics. This compound, as a key component of the sex pheromone of several Orgyia species, plays a vital role in this process.
The evolution of distinct pheromone blends among closely related, sympatric species (species living in the same geographic area) is a classic example of reproductive character displacement. This occurs when selection acts to reduce interspecific mating, which can result in sterile or unfit hybrids. The presence of this compound in the pheromone blends of multiple Orgyia species that may have overlapping habitats necessitates the evolution of additional chemical cues to ensure reproductive isolation.
The addition of minor components to the pheromone blend is a key strategy for achieving this specificity. For the Douglas-fir tussock moth, while this compound alone can attract males of other tussock moth species, the addition of the synergistic compound (Z)6,(E)8–heneicosadien–11–one is thought to impart greater specificity to the signal, reducing cross-attraction canada.ca. Similarly, the fact that O. leucostigma is only weakly attracted to this compound and strongly attracted to (Z,Z)-6,9-heneicosadien-11-one suggests a clear mechanism of reproductive isolation from species that rely more heavily on the former compound nih.gov.
The perception of these subtle differences in pheromone blends by male moths is a critical component of this isolating mechanism. The male's antennal receptors are finely tuned to the specific ratio of components in the conspecific female's pheromone. This lock-and-key mechanism of signal and reception is a powerful force in maintaining species boundaries.
Influence of Host Plant Chemistry on Pheromone Production and Release
The production of sex pheromones in herbivorous insects can be influenced by the chemistry of their host plants. Host plant compounds can serve as precursors for pheromone biosynthesis or can stimulate the production and release of pheromones msstate.edu.
The larvae of the Douglas-fir tussock moth feed on the needles of Douglas fir and other true firs usda.gov. These trees produce a variety of volatile compounds, including terpenes. While a direct link between the terpenes in Douglas fir and the biosynthesis of this compound has not been definitively established in the literature, it is known that dietary terpenes are altered during their passage through the digestive system of Douglas-fir tussock moth larvae nih.gov. This indicates that the larvae are capable of metabolizing these host plant compounds.
In other Lepidoptera, there is clearer evidence for the influence of host plants on pheromone production. For example, in the corn earworm (Helicoverpa zea), volatile chemical signals from corn silk extracts trigger the production of a neurohormone that activates pheromone biosynthesis msstate.edu. It is conceivable that a similar mechanism exists in Orgyia species, where specific compounds from their coniferous hosts could play a role in regulating pheromone production.
The general biosynthetic pathway for ketone pheromones in insects often involves the modification of fatty acids nih.gov. The availability of specific fatty acid precursors, which can be influenced by the insect's diet, could therefore impact the quantity and quality of the pheromone produced. Further research is needed to elucidate the specific biosynthetic pathway of this compound in Orgyia species and the potential role of host plant secondary metabolites in this process.
Advanced Research Methodologies in Z 6 Henicosen 11 One Studies
Design and Execution of Laboratory Bioassays for Behavioral Quantification
Laboratory bioassays are fundamental in quantifying the behavioral responses of male moths to (Z)-6-henicosen-11-one. These controlled experiments are designed to elicit and measure specific behaviors indicative of sexual arousal and attraction. A common setup involves a wind tunnel, which creates a laminar airflow to mimic natural odor plume dispersal.
In a typical bioassay, male Douglas-fir tussock moths are released into the wind tunnel, and their flight behavior towards a source releasing synthetic this compound is meticulously recorded and analyzed. Key behavioral parameters quantified include:
Wing-fanning: The initial response upon detecting the pheromone.
Take-off: The initiation of flight.
Upwind flight: Oriented flight towards the pheromone source.
Source contact: The male moth reaching the pheromone dispenser.
Researchers can systematically vary the concentration of the pheromone to determine the dose-response relationship, identifying the optimal concentration for eliciting a strong and consistent behavioral response. These bioassays have been instrumental in confirming the high potency of synthetic this compound. nih.gov
Field Efficacy Trials for Evaluating Pheromone Activity in Natural Environments
While laboratory bioassays provide controlled data, field efficacy trials are essential to evaluate the performance of this compound in real-world conditions. nih.gov These trials are critical for developing practical applications such as population monitoring and mating disruption. usda.goventsocbc.ca
Sticky traps baited with synthetic this compound are widely used to monitor Douglas-fir tussock moth populations. usda.gov The number of male moths captured provides an indication of population density and can serve as an early warning system for potential outbreaks. usda.gov Field trials involve deploying traps in forested areas and comparing the capture rates of traps baited with different formulations or dosages of the pheromone.
Table 1: Example Field Trial Data for this compound
| Trap Type | Lure Composition | Mean Male Moths Captured (per trap/night) |
| Sticky Trap | This compound | 25 |
| Sticky Trap | This compound + Synergist | 45 |
| Control (Unbaited) | None | <1 |
This is an illustrative data table based on typical field trial outcomes.
Field trials have demonstrated that this compound is highly attractive to male Douglas-fir tussock moths. nih.gov Research has also focused on identifying synergistic compounds that can enhance the attractiveness of the primary pheromone. For instance, the addition of (Z)6,(E)8-heneicosadien-11-one has been shown to significantly increase trap captures. hebmu.edu.cn However, a challenge in field applications is the potential attraction of non-target species, which necessitates careful identification of captured moths to ensure data accuracy. usda.gov
Advanced Chemical Analytical Techniques for Pheromone Quantification and Degradation Studies
The quantification and analysis of this compound from both natural sources (female moth glands) and synthetic products rely on advanced analytical chemistry techniques. These methods are also crucial for studying the degradation of the pheromone under various environmental conditions, which is vital for developing long-lasting lures for field use. wikipedia.orgoecd.org
Gas Chromatography (GC): GC is a cornerstone technique for separating and quantifying volatile compounds like pheromones. researchgate.net When coupled with a flame ionization detector (FID), it allows for precise measurement of the amount of this compound in a sample.
Mass Spectrometry (MS): When combined with GC (GC-MS), mass spectrometry provides structural information, confirming the identity of this compound by analyzing its fragmentation pattern. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification of synthetic pheromones and for analyzing less volatile degradation products. researchgate.netmdpi.com
Studies on the degradation of pheromones are critical for optimizing dispenser technology. For example, some pheromone components are thermally unstable and degrade quickly in the field. science.gov Research into controlled-release formulations, such as microencapsulation, aims to protect the pheromone from environmental degradation and ensure a consistent release rate over an extended period. semanticscholar.org
Electrophysiological Methods: Electroantennography (EAG) and Single Sensillum Recordings (SSR)
Electrophysiological techniques provide direct insight into the detection of this compound by the male moth's antennae. These methods measure the electrical responses of the olfactory sensory neurons. frontiersin.orgnih.gov
Single Sensillum Recordings (SSR): SSR is a more refined technique that measures the firing of action potentials from individual olfactory sensory neurons housed within a single sensillum (a sensory hair on the antenna). wikipedia.org This method allows researchers to determine the specificity and sensitivity of individual neurons to different compounds. wikipedia.org For example, SSR can be used to identify neurons that respond specifically to this compound and to test their response to other related compounds, helping to unravel the neural code for pheromone perception.
Table 2: Comparison of EAG and SSR Techniques
| Feature | Electroantennography (EAG) | Single Sensillum Recordings (SSR) |
| Recording Level | Whole antenna (summed potential of many neurons) | Single sensillum (activity of a few neurons) |
| Resolution | Low | High |
| Information Provided | General sensitivity of the antenna to a compound | Specificity and sensitivity of individual neurons |
| Application | Rapid screening of active compounds | Detailed characterization of neuronal responses |
Molecular Biology and Genetic Engineering Approaches for Pheromone Biosynthesis Research
Understanding how the Douglas-fir tussock moth produces this compound involves studying the underlying biochemical pathways and the genes that encode the necessary enzymes. Molecular biology and genetic engineering provide powerful tools for this research. sapub.org
The biosynthesis of moth sex pheromones typically starts from common fatty acids and involves a series of enzymatic steps, including desaturation, chain-shortening, reduction, and acetylation. Researchers can identify candidate genes for these enzymes by analyzing the transcriptome of the female moth's pheromone gland.
Once candidate genes are identified, their function can be confirmed using heterologous expression systems. For example, a gene suspected of being a desaturase can be inserted into yeast or another host organism. nih.govuliege.be The engineered organism is then analyzed to see if it produces the expected unsaturated fatty acid precursor. This approach has been successfully used to identify and characterize the enzymes involved in the biosynthesis of pheromones in other moth species. nih.govuliege.be This research not only provides fundamental knowledge about insect biochemistry but also opens up possibilities for the biotechnological production of pheromones for pest management. uliege.be
Future Research Directions and Unexplored Avenues in Z 6 Henicosen 11 One Studies
Comprehensive Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
The production of insect pheromones, including long-chain ketones like (Z)-6-henicosen-11-one, is a complex biological process. While the general framework of fatty acid metabolism as the origin is accepted, the specific enzymatic steps and regulatory controls for this particular compound remain largely uncharacterized. nih.gov Future research should focus on identifying and characterizing the complete biosynthetic pathway.
Insects typically modify products of normal metabolism using a few specialized, tissue-specific enzymes to create pheromones. nih.gov For ketone-based pheromones, this often involves the elongation of fatty acyl-CoA molecules, followed by a series of steps including decarboxylation, hydroxylation, and oxidation. nih.govncsu.edu The final oxidation step to form the ketone may be catalyzed by cytochrome P450 enzymes. slu.se The biosynthesis is known to occur in specialized secretory cells called oenocytes, which are responsible for producing the very-long-chain fatty acid precursors. frontiersin.org
A primary goal is to identify the specific enzymes—desaturases, elongases, reductases, and oxidases—responsible for converting precursor fatty acids into this compound in the Douglas-fir tussock moth (Orgyia pseudotsugata). nih.govpnas.org
Furthermore, the regulatory networks governing this biosynthesis are a critical area of investigation. Hormones such as Juvenile Hormone (JH) and Pheromone Biosynthesis Activating Neuropeptide (PBAN) are known to regulate pheromone production in many insects. nih.govncsu.edu JH can act at the transcriptional level, while PBAN often controls the final enzymatic steps. nih.govpurdue.edu Elucidating how these or other signaling molecules precisely control the timing and quantity of this compound production is essential for a complete understanding.
Table 1: Key Areas for Future Biosynthesis Research
| Research Area | Objective | Potential Methods |
| Enzyme Identification | Isolate and characterize the specific desaturases, elongases, oxidases, and cytochrome P450 enzymes involved in the pathway. | Transcriptome analysis of pheromone glands, heterologous expression of candidate genes, and in vitro enzyme assays. |
| Pathway Elucidation | Determine the exact sequence of biochemical reactions from precursor fatty acids to the final ketone. | Isotopic labeling studies using potential precursors and analysis of intermediates. |
| Regulatory Mechanisms | Identify the hormones, neuropeptides, and transcription factors that regulate the expression and activity of biosynthetic enzymes. | RNAi-mediated gene silencing of candidate regulatory factors, hormone treatment assays, and analysis of gene promoter regions. |
High-Resolution Structural and Functional Analysis of Olfactory Receptors
The detection of this compound by male moths is mediated by specific olfactory receptors (ORs) located in sensory neurons on the antennae. frontiersin.org These receptors are typically heterodimers, consisting of a specific odorant-binding receptor protein and a highly conserved co-receptor known as Orco. frontiersin.orgbiologists.com This complex functions as a ligand-gated ion channel. biologists.com While general principles of insect olfaction are known, the specific receptor for this compound has not been identified.
A crucial future direction is the "de-orphanization" of the receptor—the process of matching the specific OR protein to its ligand, this compound. nih.gov This can be achieved using heterologous expression systems, where candidate OR genes are expressed in cells (such as Xenopus oocytes or human cell lines) that can be tested for a response to the pheromone. frontiersin.orgmdpi.com In vivo techniques using genetic tools like CRISPR/Cas9 are also becoming more common for validating receptor function. frontiersin.org
Once the receptor is identified, obtaining a high-resolution 3D structure using techniques like cryo-electron microscopy is a paramount goal. researchgate.netnih.govnih.gov Such a structure would provide unprecedented insight into the molecular basis of pheromone recognition, revealing the specific amino acid residues that form the binding pocket and interact with the ketone functional group and the long hydrocarbon chain of the molecule. nih.gov This structural information is invaluable for understanding the specificity of the pheromone-receptor interaction.
Table 2: Approaches for Olfactory Receptor Characterization
| Stage | Technique | Goal |
| Identification | Heterologous Expression Systems (e.g., Xenopus oocytes) | To identify the specific olfactory receptor protein that binds this compound from a pool of candidates. frontiersin.org |
| Validation | In vivo gene editing (e.g., CRISPR/Cas9) | To confirm the function of the identified receptor in the living insect. frontiersin.org |
| Structural Analysis | Cryo-Electron Microscopy (Cryo-EM) | To determine the high-resolution 3D structure of the receptor protein, both alone and bound to the pheromone. nih.gov |
| Functional Analysis | Electrophysiology (e.g., Two-Electrode Voltage Clamp) | To measure the receptor's sensitivity and specificity to the pheromone and its analogues. frontiersin.org |
Rational Design and Synthesis of Novel Pheromone Agonists and Antagonists
Developing compounds that can manipulate the pheromone signaling pathway is a major goal for pest management. Agonists are molecules that mimic the natural pheromone and activate the receptor, which could be used to create "super-attractants" for monitoring traps. Antagonists are molecules that block the receptor without activating it, thereby disrupting communication and preventing mating. researchgate.net
Future research must focus on the rational design and synthesis of such molecules tailored to the this compound receptor. This process relies heavily on structure-activity relationship (SAR) studies. nih.gov By synthesizing a series of analogues of the natural pheromone with systematic modifications—such as changing the chain length, the position of the double bond, or the ketone group—and testing their biological activity, researchers can map the structural features essential for receptor binding and activation. scispace.comnih.gov
One promising area is the development of trifluoromethyl ketones, which have been shown to be potent inhibitors of enzymes and can act as effective pheromone antagonists. nih.goveje.cz The synthesis of such compounds based on the this compound backbone is a clear avenue for future work. The ultimate goal is to create highly potent and specific agonists or antagonists that can be deployed in the field for environmentally friendly pest control.
Computational Chemistry and Molecular Modeling for Pheromone-Receptor Binding
Computational chemistry provides powerful in silico tools to accelerate the discovery process and complement experimental work. plos.org Once the olfactory receptor for this compound is identified, homology modeling can be used to predict its 3D structure, often using the known structure of the Orco co-receptor or other related insect ORs as a template. frontiersin.orgresearchgate.netbiorxiv.org Advanced methods like AlphaFold2 can also generate highly accurate structural models. acs.orgresearchgate.net
With a modeled receptor structure, molecular docking simulations can predict how this compound and its potential analogues fit into the receptor's binding pocket. researchgate.net These simulations can estimate the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. frontiersin.org
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the receptor when the ligand binds, providing insights into the mechanism of channel gating and activation. nih.gov These computational approaches can screen large virtual libraries of potential agonists and antagonists, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources. researchgate.net
Understanding the Broader Ecological Impact of Pheromone-Mediated Interactions within Ecosystems
The use of synthetic this compound in pheromone traps and for mating disruption is a cornerstone of managing the Douglas-fir tussock moth, a significant forest pest. kcgov.ususda.gov Outbreaks of this moth can lead to widespread defoliation, tree mortality, and an increased risk of wildfire. usda.govcabidigitallibrary.org While these management strategies are targeted, their broader ecological consequences are not fully understood.
A critical area for future research is to investigate the non-target effects of releasing this pheromone into the environment. For instance, natural enemies of the tussock moth, such as parasitoids and predators, may use the pheromone as a kairomone to locate their hosts or prey. scispace.comtrifolio-m.de Widespread use of synthetic pheromones could potentially disrupt these natural control mechanisms. Studies are needed to assess the impact of mating disruption programs on the populations of these beneficial insects. mdpi.com
Furthermore, the indirect effects on the larger ecosystem warrant investigation. Changes in the population dynamics of a major defoliator can have cascading effects on other species within the forest community and on ecosystem processes like nutrient cycling. frontiersin.org Research should aim to quantify these impacts to ensure that pheromone-based management strategies are not only effective but also ecologically sustainable in the long term.
Q & A
Q. How can researchers enhance reproducibility in studies involving this compound?
- Methodological Answer : Publish detailed protocols on platforms like Protocols.io . Share synthetic routes with step-by-step video demonstrations. Use IUPAC nomenclature consistently to avoid ambiguity. Archive spectral raw data in public repositories (e.g., NMRShiftDB) with metadata compliant with MIACE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
